molecular formula C8H16S B2827372 (1-Methylcyclohexyl)methanethiol CAS No. 1864016-63-6

(1-Methylcyclohexyl)methanethiol

Cat. No.: B2827372
CAS No.: 1864016-63-6
M. Wt: 144.28
InChI Key: OSIDFKWNJKPGDR-UHFFFAOYSA-N
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Description

Methanethiol is a sulfur-containing compound that is used as a raw material for various products in the food industry . It is also considered a potential new feedstock in C1 chemistry .


Synthesis Analysis

Methanethiol can be synthesized from cheap and abundant feedstock. The direct synthesis of methanethiol from simple chemicals such as carbon monoxide and hydrogen sulfide was attempted 30 years ago . A class of alkali-promoted molybdenum sulfide (K/MoS2) catalysts was developed for this purpose .


Molecular Structure Analysis

B3LYP/cc-pV (D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol . The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer .


Chemical Reactions Analysis

Methanethiol can be converted into olefins, which are widely used for making plastics . This conversion requires the formation of carbon-carbon bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of methanethiol are influenced by its molecular structure and the interactions between its molecules . For example, the dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations .

Scientific Research Applications

Gas Hydrate Formation

Studies have demonstrated the role of (1-Methylcyclohexyl)methanethiol and related compounds in the formation and stabilization of gas hydrates. For instance, the work by Nakamura et al. (2003) on the stability boundaries of gas hydrates highlighted the pressure reductions achieved by forming structure-H hydrates with compounds such as methylcyclohexane, directly relevant to understanding the thermodynamic properties of such hydrates Nakamura, T., Makino, T., Sugahara, T., & Ohgaki, K. (2003). Chemical Engineering Science.

Catalysis and Chemical Transformations

Research into the hydroxylation of hydrocarbons by methane monooxygenase has used structural analogs of this compound to study radical intermediates in catalytic cycles, as seen in the study by Liu et al. (1993) Liu, K. E., Johnson, C. C., Newcomb, M., & Lippard, S. J. (1993). Journal of the American Chemical Society.

Electrocatalytic Studies

New heteroleptic Ni(ii) complexes involving variants of this compound derivatives have been synthesized and assessed for their electrocatalytic properties, especially in oxygen evolution reactions. Kushwaha et al. (2020) provide insights into the synthesis, characterization, and potential applications of these complexes Kushwaha, A., Yadav, D. K., Manar, K. K., Yadav, C. L., Kumar, K., Ganesan, V., Drew, M. G. B., & Singh, N. (2020). Dalton Transactions.

Environmental Implications

The formation of methanethiol, closely related to this compound, from methionine under certain conditions has environmental and biochemical implications, as discussed by Wainwright et al. (1972) in their study on the production of methional and methanethiol from methionine Wainwright, T., McMahon, J., & McDowell, J. (1972). Journal of the Science of Food and Agriculture.

Biochemical Applications

The study of coenzyme M analogues, including derivatives of this compound, has provided significant insights into the biochemical pathways of methane formation, as illustrated by the research conducted by Gunsalus et al. (1978) on the methyl coenzyme M reductase system Gunsalus, R., Romesser, J. A., & Wolfe, R. S. (1978). Biochemistry.

Mechanism of Action

Target of Action

(1-Methylcyclohexyl)methanethiol is a complex organic compound that primarily targets the sulfur metabolism in various organisms . The primary target of this compound is the enzyme methanethiol oxidase (MTO), which is responsible for the degradation of methanethiol . MTO is an activity of selenium-binding protein 1 (SELENBP1), which is considered a tumor suppressor and is often downregulated in tumor tissues .

Mode of Action

The compound interacts with its targets by participating in various biochemical reactions. Methanethiol, a related compound, is known to participate in both substitution and elimination reactions

Biochemical Pathways

This compound is involved in the sulfur metabolism pathway . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and/or excretions of cancer patients . Methanethiol is the predominant cancer-associated VSC and has been proposed as a promising biomarker for non-invasive cancer diagnosis .

Pharmacokinetics

Methanethiol is rapidly degraded in the body, primarily through the action of MTO . The bioavailability of this compound would be influenced by factors such as its rate of absorption, distribution, metabolism, and excretion, which are yet to be determined.

Result of Action

It is known that dysregulation of sulfur metabolism, potentially influenced by this compound, is associated with various types of cancer . Elevated levels of methanethiol, a related compound, have been linked to poor clinical outcomes in cancer patients .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other sulfur compounds, pH, temperature, and the presence of specific enzymes can all affect the compound’s reactivity and stability

Future Directions

Methanethiol has the potential to become a novel C1 feedstock for the chemical industry . Its conversion into ethylene, the main building block for polyethylene, is being explored . This could contribute to decreasing greenhouse gas emissions, as CO2 can be used as a C1 feedstock .

Properties

IUPAC Name

(1-methylcyclohexyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIDFKWNJKPGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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